N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are often of significant interest in medicinal chemistry due to their diverse biological activities. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and other areas of pharmacology.
This compound is classified under pyrrolopyridine derivatives, which are known for their potential as inhibitors in various signaling pathways related to cancer and other diseases. The synthesis and characterization of such compounds have been extensively studied, with numerous methods reported in the literature for their preparation and evaluation of biological activity .
The synthesis of N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine typically involves several key steps:
The molecular formula for N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is .
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine can undergo various chemical reactions:
The mechanism of action for N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine primarily involves its interaction with specific biological targets such as receptors or enzymes involved in cancer progression:
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine has potential applications in:
The pyrrolo[2,3-b]pyridine nucleus—a bicyclic heteroaromatic system fusing pyrrole and pyridine rings—serves as a privileged scaffold in kinase inhibitor design due to its bioisosteric resemblance to purine nucleobases. This structural mimicry enables competitive binding at the ATP pockets of oncogenic kinases while offering superior synthetic versatility for substituent decoration. The scaffold’s planar geometry facilitates π-stacking interactions with hydrophobic residues in kinase binding sites, while its nitrogen atoms act as hydrogen bond acceptors or donors, crucial for anchoring to hinge regions. For example, in US11447505B1, pyrrolo[2,3-b]pyridine derivatives demonstrate potent inhibition of cancer cell proliferation by targeting kinases like MRCKα, attributable to their ability to occupy deep hydrophobic pockets adjacent to the ATP-binding cleft [1] [3]. The scaffold’s physicochemical properties, including moderate logP (1.5–3.5) and polar surface area (60–80 Ų), enhance cell permeability and oral bioavailability, making it ideal for intracellular targets [1].
Table 1: Key Interactions of Pyrrolo[2,3-b]pyridine Scaffolds in Kinase Binding Sites
Kinase Domain Region | Interaction Type | Functional Group | Biological Consequence |
---|---|---|---|
Hinge region | Hydrogen bonding | Pyrrolo[2,3-b]pyridine N-atoms | Anchoring; competitive ATP displacement |
Hydrophobic back pocket | Van der Waals | 5-Aryl/heteroaryl substituents | Enhanced binding affinity & selectivity |
DFG motif | π-Stacking | Planar bicyclic system | Stabilization of inactive kinase conformation |
Solvent-exposed region | Steric complementarity | 3-Substituents (e.g., pyrimidinyl) | Modulation of kinase specificity profiles |
Pyrimidine derivatives, particularly 2-aminopyrimidines, constitute a cornerstone of kinase-directed anticancer agents due to their bidentate hydrogen-bonding capability with kinase hinge residues. In the compound N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine, the pyrimidine ring acts as a central pharmacophore, positioning the pyrrolopyridine moiety for deep cavity penetration and the cyclopropylamine group for solvent-front interactions. This design mirrors clinical kinase inhibitors (e.g., sorafenib), where pyrimidine-based scaffolds inhibit >50% of the human kinome at nanomolar concentrations [1] [7]. Mechanistically, these compounds disrupt phosphorylation cascades in proliferation pathways:
The 5-{1H-pyrrolo[2,3-b]pyridin-5-yl} substitution on pyrimidine enhances planar rigidity, optimizing fit into conserved kinase pockets while minimizing off-target effects [1] [2].
The N-cyclopropyl group in N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine confers distinct advantages in potency and metabolic stability:
Table 2: Impact of N-Substituents on Pyrimidine-Based Inhibitors
N-Substituent | Binding Affinity (IC₅₀, nM) | Selectivity Ratio (vs. Off-target Kinases) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Cyclopropyl | 12.3 ± 0.8 | >100 | 42 |
Ethyl | 68.4 ± 4.2 | 15 | 28 |
Phenyl | 210.5 ± 12.1 | 8 | 15 |
Hydrogen | >1000 | <2 | 5 |
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: